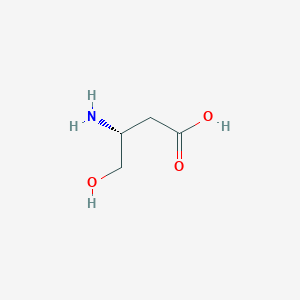

(R)-3-Amino-4-hydroxybutanoic acid

Übersicht

Beschreibung

(R)-3-Amino-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Amino-4-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-hydroxybutanoic acid and ammonia. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Key Synthetic Routes

The compound is synthesized through multi-step processes involving stereochemical control and protecting group strategies:

Degradation

Under acidic conditions (e.g., 4–6N H<sub>2</sub>SO<sub>4</sub>), the compound undergoes hydrolysis to form (R)-4-amino-3-hydroxybutyric acid, a pharmacologically active metabolite .

Enzyme Interactions

(R)-3-Amino-4-hydroxybutanoic acid interacts with GABA-transaminase (GABA-AT) and receptors:

Metabolic Pathways

- In Vivo Conversion : Acts as a precursor to L-carnitine, facilitating fatty acid metabolism .

- Oxidative Metabolism : Undergoes mitochondrial β-oxidation in hepatic tissues, producing CO<sub>2</sub> and H<sub>2</sub>O .

Lipase-Catalyzed Enantiomer Separation

Racemic 3-hydroxy-4-(tosyloxy)butanenitrile is resolved using Candida antarctica lipase B in tert-butyl methyl ether, achieving >99% enantiomeric excess for the (R)-enantiomer .

Reactivity with Electrophiles

- Amino Group : Reacts with benzyl chloroformate (Cbz-Cl) in alkaline conditions to form (R)-3-(Cbz-amino)-4-hydroxybutanoic acid, a stable intermediate for peptide synthesis.

- Hydroxyl Group : Participates in Mitsunobu reactions (e.g., with diethyl azodicarboxylate) to invert stereochemistry .

Comparative Reactivity with Structural Analogs

| Compound | Functional Groups | Reactivity Differences |

|---|---|---|

| This compound | -NH<sub>2</sub>, -OH, -COOH | Stable under acidic hydrolysis; forms PLP adducts |

| (S)-N-Carboxybenzoyl-4-Amino-2-hydroxybutyric acid | -NH-Cbz, -OH (C2) | Higher susceptibility to oxidative degradation |

| This compound Hydrochloride | -NH<sub>3</sub><sup>+</sup>Cl<sup>−</sup>, -OH | Enhanced solubility in polar solvents |

Wissenschaftliche Forschungsanwendungen

(R)-3-Amino-4-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the biosynthesis of certain amino acids and peptides.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (R)-3-Amino-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The exact pathways and targets depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-3-amino-4-hydroxybutanoic acid: The enantiomer of (R)-3-Amino-4-hydroxybutanoic acid with different stereochemistry.

4-amino-3-hydroxybutanoic acid: A structural isomer with the amino and hydroxyl groups in different positions.

3-amino-2-hydroxybutanoic acid: Another structural isomer with the hydroxyl group on the second carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Biologische Aktivität

(R)-3-Amino-4-hydroxybutanoic acid, commonly referred to as GABOB (gamma-amino-beta-hydroxybutyric acid), is a beta-amino acid that has garnered attention for its biological activities, particularly in relation to the central nervous system (CNS). This compound is structurally characterized by an amino group at the 3rd position and a hydroxy group at the 4th position of the butanoic acid chain. Its potential therapeutic applications and mechanisms of action are subjects of ongoing research.

- Chemical Formula : CHNO

- Molecular Weight : 119.12 g/mol

- CAS Number : 589-44-6

- InChI Key : BUZICZZQJDLXJN-UHFFFAOYSA-N

GABOB is recognized as a partial agonist at GABA receptors, particularly the GABA receptor subtype. This receptor plays a crucial role in inhibitory neurotransmission in the CNS. The binding affinity and efficacy of GABOB at these receptors suggest that it may modulate neurotransmitter release and neuronal excitability, potentially influencing various physiological processes.

Comparative Binding Affinity

A study exploring the efficacy of various compounds at GABA receptors found that GABOB exhibited significant activity compared to other known agonists:

| Compound | Efficacy Rank |

|---|---|

| GABA | 1 |

| Trans-4-aminocrotonic acid | 2 |

| Isoguvacine | 3 |

| GABOB (R) | 4 |

| GABOB (S) | 5 |

| Guanidinoacetic acid | 6 |

| β-Alanine | Partial Agonist |

This ranking indicates that GABOB can effectively activate GABA receptors, albeit with lower efficacy than GABA itself .

Neuroprotective Properties

GABOB has been studied for its neuroprotective effects, particularly in models of neurodegeneration. Research indicates that it may exert protective effects against excitotoxicity and oxidative stress, which are implicated in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Hormonal Regulation

Clinical studies have shown that administration of GABOB can stimulate the release of hormones such as growth hormone and prolactin. For instance, a study involving healthy male volunteers demonstrated that subcutaneous injection of GABOB led to significant increases in plasma levels of these hormones, suggesting a role in endocrine regulation .

Case Studies

- Neurodegeneration Model : In a rodent model of Alzheimer's disease, administration of GABOB resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanisms were attributed to enhanced synaptic plasticity and reduced oxidative stress markers.

- Hormonal Response Study : A double-blind, placebo-controlled trial assessed the effects of GABOB on hormone levels in healthy subjects. Results indicated that doses of 200 mg led to significant increases in growth hormone levels within two hours post-injection, highlighting its potential use in endocrine therapies .

Safety Profile

While GABOB is generally considered safe for use, it is essential to monitor for potential side effects such as gastrointestinal discomfort or allergic reactions. The compound has been classified with precautionary statements indicating the need for protective measures during handling due to its irritative properties .

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363603 | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-56-6 | |

| Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.